molecular formula C13H12O5S2 B2560299 Methyl 3-(tosyloxy)thiophene-2-carboxylate CAS No. 181226-89-1

Methyl 3-(tosyloxy)thiophene-2-carboxylate

Cat. No.: B2560299
CAS No.: 181226-89-1
M. Wt: 312.35
InChI Key: PQFPAFMQABUIQE-UHFFFAOYSA-N
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Description

Methyl 3-(tosyloxy)thiophene-2-carboxylate is an organic compound with the molecular formula C13H12O5S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a tosyloxy group (a tosyl group bonded to an oxygen atom) attached to the thiophene ring, which is esterified with a methyl group at the carboxylate position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(tosyloxy)thiophene-2-carboxylate typically involves the esterification of 3-hydroxythiophene-2-carboxylic acid followed by the introduction of the tosyloxy group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tosyloxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts with boronic acids or esters

Major Products

Scientific Research Applications

Methyl 3-(tosyloxy)thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(tosyloxy)thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The thiophene ring’s aromaticity and electron-rich nature make it susceptible to electrophilic aromatic substitution and oxidative processes. These reactions are mediated by various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

methyl 3-(4-methylphenyl)sulfonyloxythiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5S2/c1-9-3-5-10(6-4-9)20(15,16)18-11-7-8-19-12(11)13(14)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFPAFMQABUIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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